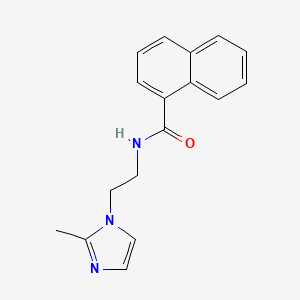

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1-naphthamide

Description

Properties

IUPAC Name |

N-[2-(2-methylimidazol-1-yl)ethyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-13-18-9-11-20(13)12-10-19-17(21)16-8-4-6-14-5-2-3-7-15(14)16/h2-9,11H,10,12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSMRVJAWYUZIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC(=O)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1-naphthamide typically involves the following steps:

Formation of the imidazole ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by cyclization.

Alkylation: The imidazole ring is then alkylated with 2-bromoethylamine to introduce the ethyl group.

Amidation: The final step involves the reaction of the alkylated imidazole with 1-naphthoyl chloride to form the naphthamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The imidazole ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Corresponding amines.

Substitution: Alkylated or acylated imidazole derivatives.

Scientific Research Applications

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1-naphthamide has several scientific research applications:

Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.

Material Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.

Biological Studies: The compound can be used as a probe to study biological processes involving imidazole-containing enzymes and receptors.

Mechanism of Action

The mechanism of action of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1-naphthamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, while the naphthamide group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Imidazole vs. Triazole : The target compound’s imidazole ring (pKa ~6.8) offers pH-dependent basicity, whereas triazole derivatives (e.g., compounds 6a–c in ) exhibit stronger dipole moments due to their triazole ring, enhancing solubility in polar solvents .

- Substituent Effects: The hydroxymethyl group in ’s compound improves hydrophilicity compared to the target’s purely hydrophobic naphthamide .

Physicochemical Properties

Table 2: Spectroscopic and Physical Data

Key Differences:

- The target’s naphthamide C=O stretch (~1660–1680 cm⁻¹) aligns with acetamide derivatives (e.g., 6b: 1682 cm⁻¹) but lacks nitro group signals seen in 6b and W1 .

- Imidazole-aniline precursors () exhibit higher melting points (132.5–134.5°C) due to crystalline packing, contrasting with the target’s likely amorphous solid state .

Biological Activity

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1-naphthamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features an imidazole ring and a naphthamide moiety. The imidazole ring is critical for its interaction with various biological targets, while the naphthamide enhances its hydrophobic interactions.

| Property | Value |

|---|---|

| IUPAC Name | N-[2-(2-methylimidazol-1-yl)ethyl]naphthalene-1-carboxamide |

| Molecular Formula | C17H17N3O |

| Molecular Weight | 283.34 g/mol |

| CAS Number | 1286725-77-6 |

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the naphthamide group can fit into hydrophobic pockets of proteins, modulating their activity. This dual interaction mechanism suggests potential applications in targeting various diseases.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of imidazole have shown activity against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Anticancer Potential

Studies have highlighted the anticancer potential of imidazole-containing compounds. The ability of this compound to inhibit certain kinases involved in cancer progression has been explored. In particular, its structural similarity to known kinase inhibitors suggests it may act as a scaffold for developing novel anticancer agents .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the efficacy of this compound in various biological assays:

- Antimicrobial Assays :

- Kinase Inhibition Studies :

-

In Vivo Studies :

- Animal models have been utilized to assess the pharmacokinetics and toxicity profiles of the compound, showing favorable results in terms of bioavailability and safety when administered at therapeutic doses.

Comparative Analysis with Similar Compounds

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| N-(2-(1H-imidazol-1-yl)ethyl)-1-naphthamide | Lacks methyl group on imidazole | Reduced activity |

| N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-naphthamide | Naphthamide group at different position | Altered binding affinity |

The presence of the methyl group on the imidazole ring in this compound appears to enhance its biological activity compared to other similar compounds.

Q & A

Basic Research Question

- 1H/13C NMR : Key signals include the imidazole proton (δ ~7.2–8.3 ppm, singlet) and naphthamide aromatic protons (δ ~7.4–8.3 ppm). The ethyl linker (N-CH2-CH2-) appears as triplets at δ ~3.6–4.8 ppm .

- IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and absence of free carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) .

- HRMS : Verify molecular ion ([M+H]+) with mass accuracy <5 ppm. For example, reports HRMS data with a 0.0011 mass error .

What computational methods are suitable for predicting the conformational stability and reactivity of this compound?

Advanced Research Question

- DFT Calculations : Use Gaussian or ORCA to model ground-state geometries and identify low-energy conformers. highlights the importance of imidazole ring puckering and substituent effects on stability .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to assess interactions with biological targets.

- Docking Studies : Predict binding affinity to enzymes (e.g., cytochrome P450) using AutoDock Vina, focusing on the naphthamide moiety’s hydrophobic interactions .

How can researchers resolve discrepancies between theoretical predictions and experimental data (e.g., unexpected biological activity or spectral anomalies)?

Advanced Research Question

- Data Triangulation : Cross-validate NMR assignments using 2D experiments (COSY, HSQC) to rule out overlapping signals .

- Crystallography : If available, resolve X-ray structures (using SHELX ) to confirm stereochemistry.

- Biological Replicates : Repeat assays under controlled conditions (e.g., pH, temperature) to isolate variables causing activity variations.

What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in enzyme inhibition studies?

Advanced Research Question

- Analog Synthesis : Modify the imidazole methyl group ( ) or naphthamide substituents ( ) to test steric/electronic effects.

- Enzyme Kinetics : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive).

- Mutagenesis Studies : Identify key binding residues (e.g., histidine or aspartate in active sites) via site-directed mutagenesis.

What are the best practices for ensuring purity and stability of this compound during storage?

Basic Research Question

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

- Storage : Keep in anhydrous DMSO at −20°C under argon to prevent hydrolysis of the amide bond.

- QC Testing : Regular HPLC analysis (C18 column, acetonitrile/water gradient) to monitor degradation.

How can researchers design experiments to evaluate the pharmacokinetic properties of this compound?

Advanced Research Question

- LogP Determination : Use shake-flask method or HPLC retention time to estimate lipophilicity.

- Plasma Stability Assays : Incubate with plasma (human/rat) and quantify intact compound via LC-MS/MS.

- CYP450 Metabolism : Screen with recombinant enzymes (e.g., CYP3A4) to identify major metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.